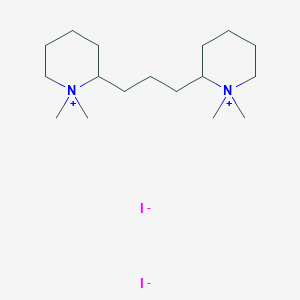
2,2'-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two piperidinium rings connected by a propane-1,3-diyl linker, with each piperidinium ring bearing two methyl groups. The compound is further stabilized by the presence of two iodide ions.
Méthodes De Préparation
The synthesis of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide typically involves the reaction of 1,3-dibromopropane with 1,1-dimethylpiperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the piperidinium groups. The resulting product is then treated with iodine to form the diiodide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide involves its interaction with specific molecular targets. The compound is known to interact with ion channels and receptors in biological systems, modulating their activity. This interaction can lead to various physiological effects, including changes in ion flux and neurotransmitter release. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide can be compared with other similar compounds, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar structure but with pyridinium rings instead of piperidinium rings.
2,2’-(Propane-1,3-diyl)bis(azaneylylidene)bis(methanylylidene)bis(4-methylphenol): This compound features a different functional group arrangement but shares the propane-1,3-diyl linker. The uniqueness of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide lies in its specific piperidinium structure and the presence of iodide ions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
109964-96-7 |
|---|---|
Formule moléculaire |
C17H36I2N2 |
Poids moléculaire |
522.3 g/mol |
Nom IUPAC |
2-[3-(1,1-dimethylpiperidin-1-ium-2-yl)propyl]-1,1-dimethylpiperidin-1-ium;diiodide |
InChI |
InChI=1S/C17H36N2.2HI/c1-18(2)14-7-5-10-16(18)12-9-13-17-11-6-8-15-19(17,3)4;;/h16-17H,5-15H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
BXZVJWCVMJTBEV-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCCC1CCCC2CCCC[N+]2(C)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


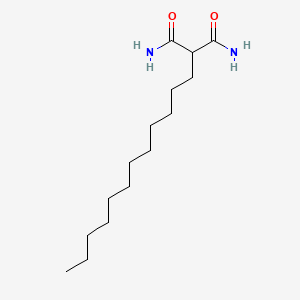
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
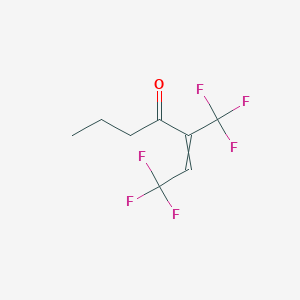
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
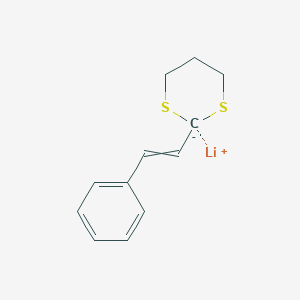
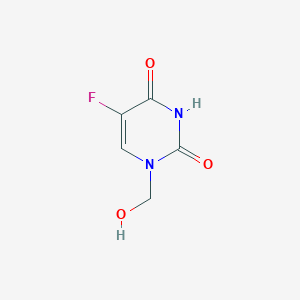
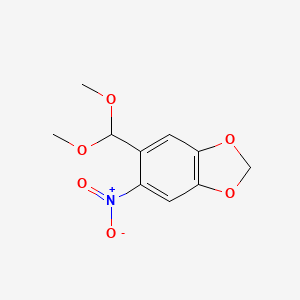
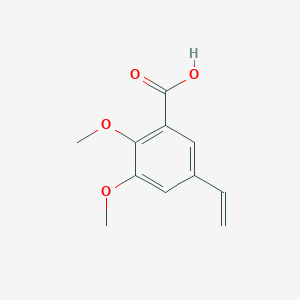
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
